molecular formula C9H18NO5PS B14436057 Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)- CAS No. 79494-63-6

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-

Cat. No.: B14436057
CAS No.: 79494-63-6
M. Wt: 283.28 g/mol
InChI Key: KTRXCPPABSNJBO-UHFFFAOYSA-N
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Description

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound with a unique structure that includes glycine, a phosphinyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- typically involves multiple steps. One common method includes the reaction of glycine with ethoxymethylphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine, altering the compound’s properties.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The phosphinyl group can interact with enzymes or receptors, altering their activity. The compound may also participate in biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(mercaptoacetyl)-, ethyl ester: Similar structure but lacks the phosphinyl group.

    Ethyl glycine ester: A simpler compound with only the glycine and ethyl ester components.

    Phosphinylthioacetic acid derivatives: Compounds with similar phosphinyl and thioacetic acid groups but different ester groups.

Uniqueness

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

79494-63-6

Molecular Formula

C9H18NO5PS

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11)

InChI Key

KTRXCPPABSNJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSP(=O)(C)OCC

Origin of Product

United States

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